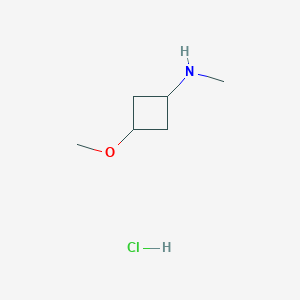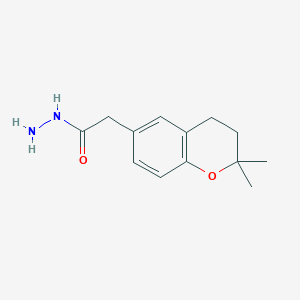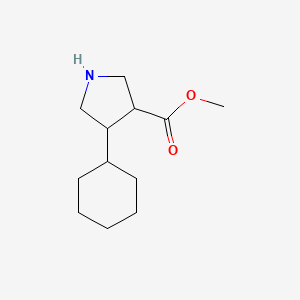![molecular formula C9H14N2O2 B1434993 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol CAS No. 1595574-72-3](/img/structure/B1434993.png)
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol, also known as oxamipyrzol, is a versatile synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom and a pyrazol ring, and is used as a building block in the synthesis of various organic molecules. Oxamipyrzol has been used in the synthesis of drugs and other bioactive compounds, as well as in the study of enzyme-catalyzed reactions and in the development of new drugs and drug delivery systems.
Applications De Recherche Scientifique
Corrosion Inhibition
Research on bipyrazolic-type organic compounds, closely related to the chemical structure , has demonstrated potential activity as corrosion inhibitors. A study using density functional theory (DFT) elucidated the inhibition efficiencies and reactive sites of these compounds, suggesting their application in protecting metals against corrosion (Wang et al., 2006).
Anticancer and Antimicrobial Applications
Novel biologically potent compounds incorporating structures similar to "1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol" have shown promising anticancer activity. One investigation explored the synthesis of compounds with oxazole, pyrazoline, and pyridine heterocycles, which exhibited significant potency against cancer cell lines, as well as in vitro antibacterial and antifungal activities (Katariya et al., 2021).
Synthetic Methodologies
Studies have also focused on the synthesis of derivatives of pyrazol-4-ol for various applications. For instance, an efficient one-pot synthesis method for creating 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives has been developed, showcasing the versatility of these compounds in synthetic chemistry (You et al., 2013).
COX-2 Inhibitors for Anti-Inflammatory Applications
The structure of 4,5-diaryl-1H-pyrazole-3-ol has been explored for its potential as COX-2 inhibitors, indicating its application in developing anti-inflammatory drugs. This research highlights the compound's versatility in drug design, particularly for conditions requiring selective COX-2 inhibition (Patel et al., 2004).
Fungicidal and Antibacterial Agents
Synthesis and structure-activity studies have led to the development of novel pyrazole derivatives, including those containing the pyrazol-1-yl structure, with significant antimicrobial and fungicidal activities. Such compounds have been evaluated for their potential in addressing crop protection and public health challenges related to microbial and fungal infections (Liu et al., 2014).
Propriétés
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9-5-10-11(7-9)6-8-1-3-13-4-2-8/h5,7-8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDAHWQESLETLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)




![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)


